molecular formula C15H26N2O2 B2477121 (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2320226-10-4

(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2477121
CAS No.: 2320226-10-4
M. Wt: 266.385
InChI Key: IZAAPMQJLVNSIE-UHFFFAOYSA-N
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Description

(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a complex organic compound that features a diazepane ring and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone typically involves multistep organic reactions. One common approach is the reductive amination of a suitable ketone precursor with a diazepane derivative. This process often employs imine reductase enzymes to achieve high enantioselectivity . Additionally, Lewis acid-catalyzed reactions can be used to form the cyclobutyl and diazepane rings .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, scalability, and safety. For example, the flow synthesis of benzodiazepines has been demonstrated to be efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, diazepane derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of a diazepane ring and a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c18-15(13-5-11-19-12-6-13)17-8-2-7-16(9-10-17)14-3-1-4-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAAPMQJLVNSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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